molecular formula C11H11ClN2O3 B1459947 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one CAS No. 730949-85-6

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B1459947
CAS No.: 730949-85-6
M. Wt: 254.67 g/mol
InChI Key: JPIPKVHFNPURHB-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6,7-dimethoxyquinazolin-4(3H)-one as the core structure.

    Chloromethylation: The chloromethylation of the quinazolinone core is achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties depending on the substituents introduced.

Scientific Research Applications

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The quinazolinone core can also interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the chloromethyl group but shares the quinazolinone core structure.

    2-(Bromomethyl)-6,7-dimethoxyquinazolin-4(3H)-one: Similar structure with a bromomethyl group instead of a chloromethyl group.

    2-(Hydroxymethyl)-6,7-dimethoxyquinazolin-4(3H)-one: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one makes it highly reactive and versatile for further chemical modifications

Properties

IUPAC Name

2-(chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4H,5H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPKVHFNPURHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368452
Record name 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730949-85-6
Record name 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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